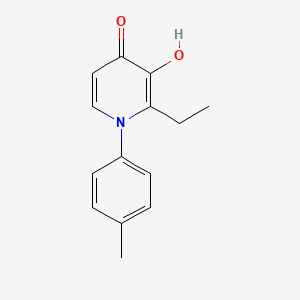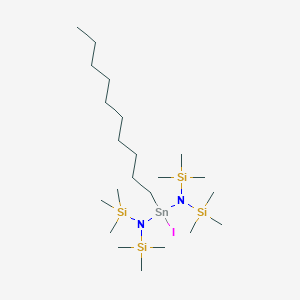
Stannanediamine, 1-decyl-1-iodo-N,N,N',N'-tetrakis(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannanediamine, 1-decyl-1-iodo-N,N,N’,N’-tetrakis(trimethylsilyl)- is a complex organotin compound characterized by the presence of a stannane core bonded to a decyl group, an iodine atom, and four trimethylsilyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stannanediamine, 1-decyl-1-iodo-N,N,N’,N’-tetrakis(trimethylsilyl)- typically involves the reaction of a stannane precursor with decyl iodide and trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive stannane and trimethylsilyl groups. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene, and the reaction is often catalyzed by a Lewis acid such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to ensure consistent production and minimize human error. Additionally, purification techniques such as column chromatography and recrystallization are used to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Stannanediamine, 1-decyl-1-iodo-N,N,N’,N’-tetrakis(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The iodine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Organotin oxides or hydroxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Stannanediamine, 1-decyl-1-iodo-N,N,N’,N’-tetrakis(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a probe for studying tin-based biochemistry.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Stannanediamine, 1-decyl-1-iodo-N,N,N’,N’-tetrakis(trimethylsilyl)- involves its interaction with various molecular targets through its organotin core and functional groups. The trimethylsilyl groups provide steric protection and enhance the compound’s stability, while the iodine atom can participate in halogen bonding interactions. The stannane core can undergo coordination with metal ions and other electrophiles, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- Stannanediamine, 1-iodo-1-methyl-N,N,N’,N’-tetrakis(trimethylsilyl)-
- Stannanediamine, 1-decyl-1-chloro-N,N,N’,N’-tetrakis(trimethylsilyl)-
- Stannanediamine, 1-decyl-1-bromo-N,N,N’,N’-tetrakis(trimethylsilyl)-
Uniqueness
Stannanediamine, 1-decyl-1-iodo-N,N,N’,N’-tetrakis(trimethylsilyl)- is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding interactions. This differentiates it from its chloro and bromo analogs, which may exhibit different chemical behaviors and applications .
Propiedades
Número CAS |
195519-56-3 |
|---|---|
Fórmula molecular |
C22H57IN2Si4Sn |
Peso molecular |
707.7 g/mol |
Nombre IUPAC |
1-[bis[bis(trimethylsilyl)amino]-iodostannyl]decane |
InChI |
InChI=1S/C10H21.2C6H18NSi2.HI.Sn/c1-3-5-7-9-10-8-6-4-2;2*1-8(2,3)7-9(4,5)6;;/h1,3-10H2,2H3;2*1-6H3;1H;/q;2*-1;;+3/p-1 |
Clave InChI |
XLJMFXPMIXJQIA-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC[Sn](N([Si](C)(C)C)[Si](C)(C)C)(N([Si](C)(C)C)[Si](C)(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)
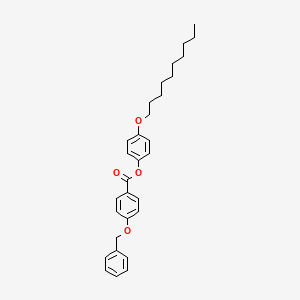
![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)
![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)
![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)
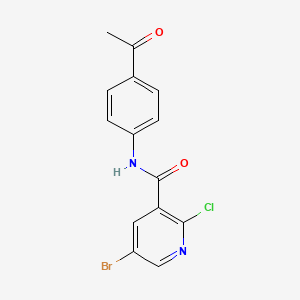
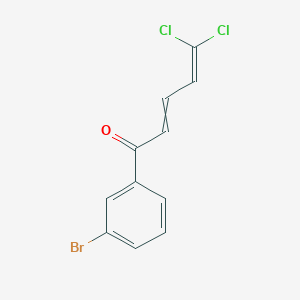
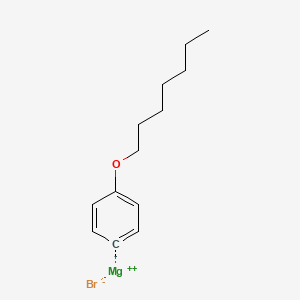
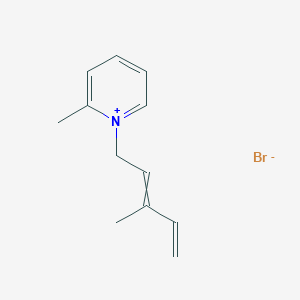
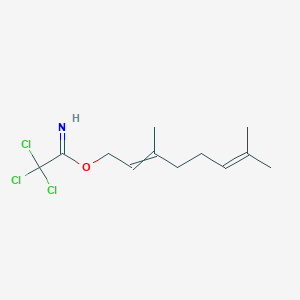
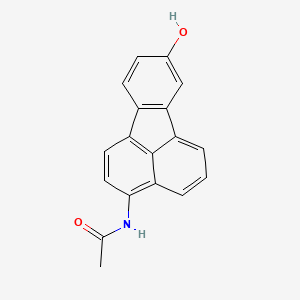
![Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560639.png)
![Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone](/img/structure/B12560641.png)
